Enhanced Coupling Efficiency of Pre-Activated NHS Ester Over Free Acid Activation in SPPS
The use of pre-activated NHS esters, such as Fmoc-Nle-OSu, bypasses the in-situ activation step required for the free acid Fmoc-Nle-OH. This pre-activation is known to reduce racemization and improve coupling yields, especially for sterically hindered or hydrophobic amino acids. While direct head-to-head data for Fmoc-Nle-OSu versus Fmoc-Nle-OH with a specific coupling reagent is not identified in the public domain, class-level inference from peptide synthesis literature indicates that pre-activated esters generally provide higher and more consistent coupling efficiencies. For example, a study on polymer-bound NHS esters demonstrated a 40% increase in yield (from 70% to 98%) when using an activated ester compared to DCC-mediated activation alone [1].
| Evidence Dimension | Coupling Yield |
|---|---|
| Target Compound Data | Pre-activated NHS ester (class-level) |
| Comparator Or Baseline | In-situ activation with DCC (class-level) |
| Quantified Difference | Yield increase from 70% to 98% (28 percentage points, 40% relative improvement) |
| Conditions | Solid-phase peptide synthesis (SPPS) using polymer-bound NHS ester; model reaction: BocGly-PheOEt |
Why This Matters
Higher and more reproducible coupling yields directly reduce peptide synthesis costs, minimize purification burdens, and improve overall synthetic success rates.
- [1] Chinchilla, R., Dodsworth, D. J., & Nájera, C. (2001). Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis. Tetrahedron Letters, 42(27), 4487-4489. View Source
